
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a fluoro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-(2-fluorophenyl)ethan-1-ol, undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring.
Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-2-(2-bromo-4-fluorophenyl)ethan-1-ol
Reduction: Amine-2-(2-bromo-4-fluorophenyl)ethan-1-ol
Substitution: Various substituted phenyl compounds
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromo and fluoro groups can influence the compound's reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol
2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol
Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H9BrFNO |
|---|---|
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI-Schlüssel |
LKWDLMLGGNIHLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


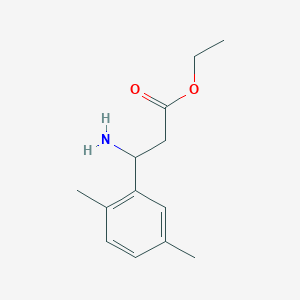

![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
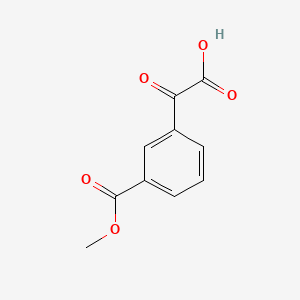
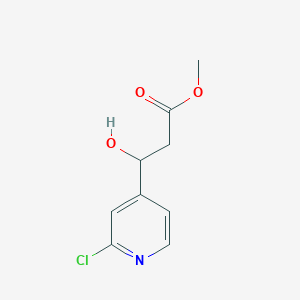
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
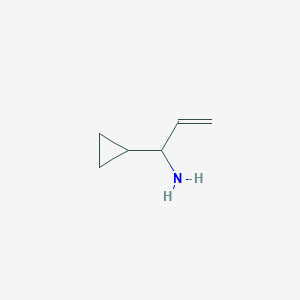
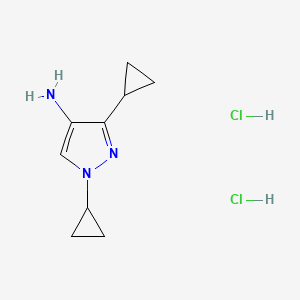
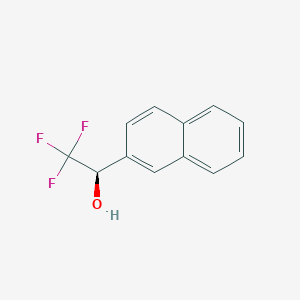
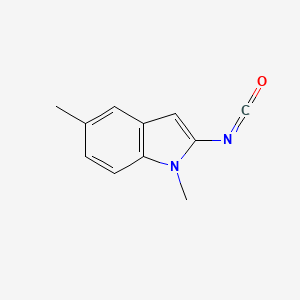

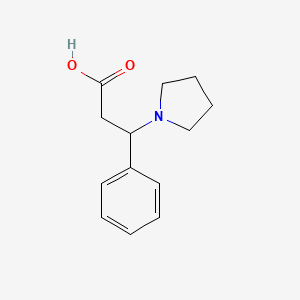
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
